

Synthesis and characterization of Procaterol hydrochloride hemihydrate

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Compound of Interest

Compound Name: *Procaterol hydrochloride hemihydrate*

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An In-depth Technical Guide to the Synthesis and Characterization of **Procaterol Hydrochloride Hemihydrate**

Introduction

Procaterol hydrochloride hemihydrate is a potent and selective long-acting β_2 -adrenergic receptor agonist used as a bronchodilator in the management of respiratory conditions such as bronchial asthma, chronic bronchitis, and pulmonary emphysema.[1][2][3] Its high selectivity for β_2 -adrenergic receptors in the bronchial smooth muscle results in effective bronchodilation with minimal cardiovascular side effects.[3][4] This technical guide provides a comprehensive overview of the synthesis, mechanism of action, and analytical characterization of **Procaterol hydrochloride hemihydrate**, intended for researchers, scientists, and professionals in drug development.

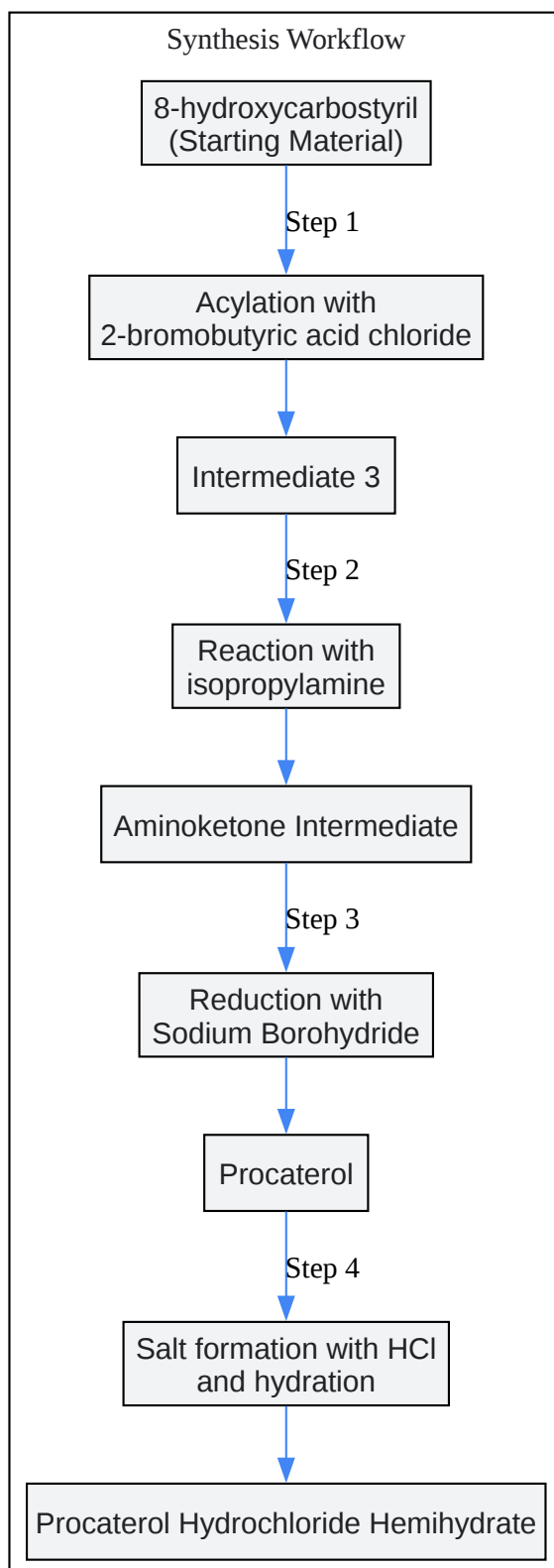
Synthesis of Procaterol Hydrochloride Hemihydrate

The synthesis of Procaterol hydrochloride is a multi-step process that involves the formation of key intermediates. One common synthetic route begins with the acylation of 8-hydroxycarbostyryl.[5] A detailed, multi-step synthesis process is outlined below.

A patented synthesis method involves the following sequential steps[6]:

- Fries Rearrangement: 8-butyryloxy quinolone undergoes a Fries rearrangement with butyryl chloride to yield a mixture of acylated products.
- Benzylolation: The resulting mixture is reacted with a benzyl compound in the presence of a base.
- Bromination: The product from the previous step is treated with pyridinium tribromide in tetrahydrofuran to produce 5-(2-bromobutyryl)-8-benzyloxy quinolone.
- Ammonolysis: The brominated intermediate undergoes ammonolysis with isopropylamine in tetrahydrofuran.
- Reduction: The subsequent product is reduced in an alcohol solvent to yield 5-(2-isopropylamine-1-hydroxybutyl)-8-benzyloxy quinolone.
- Hydrogenation and Salt Formation: Finally, a hydrogenation reduction is carried out, followed by a salt formation reaction with hydrochloric acid to obtain Procaterol hydrochloride.^[6]

Another described method involves the acylation of 8-hydroxy quinolone with 2-chlorobutyryl chloride catalyzed by aluminum chloride. The resulting product is then partially hydrolyzed and subsequently aminated and reduced to yield procaterol.^[7]



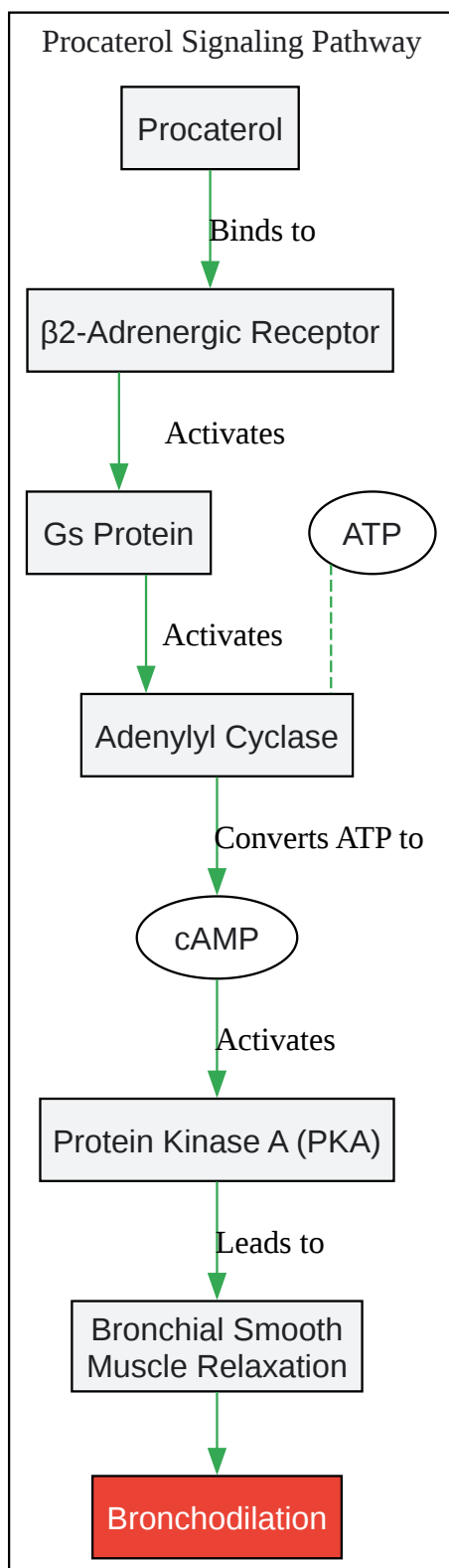
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A simplified workflow for the synthesis of **Procaterol hydrochloride hemihydrate**.

Mechanism of Action

Procaterol is a selective β 2-adrenergic receptor agonist.^{[4][8]} Its primary mechanism of action involves the stimulation of β 2-adrenergic receptors located on the surface of bronchial smooth muscle cells.^{[1][4]} This interaction initiates a signaling cascade that leads to bronchodilation.

Upon binding to the β 2-adrenergic receptor, Procaterol activates adenylyl cyclase, an enzyme that catalyzes the conversion of adenosine triphosphate (ATP) to cyclic adenosine monophosphate (cAMP).^[3] The subsequent increase in intracellular cAMP levels activates Protein Kinase A (PKA). PKA then phosphorylates various intracellular proteins, leading to a decrease in intracellular calcium concentrations and the relaxation of bronchial smooth muscle, resulting in the widening of the airways and improved airflow.^{[3][8]}



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Signaling pathway of Procaterol leading to bronchodilation.

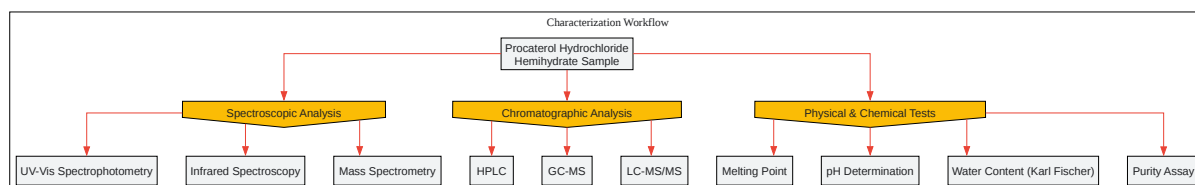
Physicochemical Properties

Procaterol hydrochloride hemihydrate presents as white to pale yellowish-white crystals or a crystalline powder.^{[1][9]} It exhibits solubility in water, formic acid, and methanol, is slightly soluble in ethanol, and is practically insoluble in diethyl ether.^[9]

Property	Value	Reference
Molecular Formula	C32H48Cl2N4O7	^[10]
Molecular Weight	671.6 g/mol	^{[1][10]}
Melting Point	~195°C (with decomposition)	^{[1][9]}
pH (1 in 100 solution)	4.0 - 5.0	^[9]
Water Content	2.5 - 3.3%	^[9]
Residue on Ignition	Not more than 0.10%	^[9]
Heavy Metals	Not more than 10 ppm	^[9]

Characterization and Analytical Methods

The characterization of **Procaterol hydrochloride hemihydrate** is crucial for ensuring its purity, identity, and quality. A variety of analytical techniques are employed for this purpose.



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General workflow for the characterization of **Procaterol hydrochloride hemihydrate**.

Spectroscopic Analysis

Ultraviolet-Visible (UV-Vis) Spectrophotometry

- Protocol: A solution of Procaterol hydrochloride (e.g., 7 in 1,000,000) is prepared, and its absorption spectrum is determined using a UV-Vis spectrophotometer.[9] The spectrum is then compared with a reference spectrum.
- Data: The absorption spectrum should exhibit similar intensities of absorption at the same wavelengths as the reference spectrum.[9] Maximum absorption wavelengths are observed at approximately 234 nm, 259 nm, and 295 nm.[7]

Infrared (IR) Spectrophotometry

- Protocol: The infrared absorption spectrum of Procaterol hydrochloride is determined using the potassium bromide (KBr) disk method and compared with a reference spectrum.[9]
- Data: The IR spectrum should show absorption at the same wave numbers as the reference spectrum, confirming the identity of the functional groups present in the molecule.[9]

Mass Spectrometry (MS)

- Protocol: Mass spectrometry, often coupled with chromatography (GC-MS or LC-MS/MS), is used to determine the molecular weight and fragmentation pattern of Procaterol.
- Data: For Procaterol hydrochloride, the standard mass spectrum shows a base peak at m/z 273.64 from the parent fragment at m/z 290.99.

Technique	Key Findings	Reference
UV-Vis	Max absorption at ~234, 259, 295 nm	[7]
IR	Spectrum matches reference standard	[9]
MS	Base peak at m/z 273.64, parent at m/z 290.99	

Chromatographic Analysis

High-Performance Liquid Chromatography (HPLC)

- Protocol:
 - Column: Octadecylsilanized silica gel for liquid chromatography (e.g., 4 mm internal diameter, 25 cm length, 5 μ m particle size).[9]
 - Mobile Phase: A mixture of a sodium 1-pentanesulfonate solution, methanol, and glacial acetic acid (e.g., 760:230:10).[9]
 - Flow Rate: Adjusted so that the retention time of procaterol is approximately 15 minutes. [9]
 - Column Temperature: Maintained at a constant temperature, for instance, around 40°C.[9]
 - Detection: UV spectrophotometer.
- Application: Used to determine purity and quantify related substances.[9]

Gas Chromatography-Mass Spectrometry (GC-MS)

- Protocol: This method often requires derivatization of the analyte. A common procedure involves deconjugation with enzymatic hydrolysis, solid-phase extraction (SPE), liquid-liquid extraction (LLE), and subsequent derivatization with an agent like N-methyl-trimethylsilyl trifluoroacetamide (MSTFA).[\[11\]](#)
- Application: A sensitive method for the determination of Procaterol in biological matrices like urine.[\[11\]](#)

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

- Protocol:
 - Column: A silica column (e.g., Lichrospher® Silica).
 - Mobile Phase: A mixture of 10 mM ammonium acetate aqueous solution and acetonitrile (e.g., 30/70, v/v).
 - Flow Rate: Typically around 1.0 mL/min.
 - Detection: Tandem mass spectrometry in positive electrospray ionization (ESI+) mode. Detection mass transitions are monitored for procaterol (290.99 > 273.64) and an internal standard.
- Application: A highly sensitive and accurate method for determining the plasma concentration of Procaterol, with a linear range typically from 0.005 to 1.0 ng/mL.

Parameter	HPLC[9]	GC-MS[11]	LC-MS/MS
Stationary Phase	Octadecylsilanized silica gel	-	Lichrospher® Silica
Mobile Phase	Sodium 1-pentanesulfonate/Methanol/Acetic Acid	-	Ammonium acetate/Acetonitrile
Detection	UV	MS/MS	MS/MS
Linear Range	-	5-40 ng/mL (in urine)	0.005-1.0 ng/mL (in plasma)
LOD/LOQ	-	3 ng/mL / 5 ng/mL	-

Conclusion

This technical guide has provided a detailed overview of the synthesis and characterization of **Procaterol hydrochloride hemihydrate**. The synthetic pathways, mechanism of action, and a comprehensive suite of analytical methods for its characterization have been presented. The data and protocols summarized herein serve as a valuable resource for professionals engaged in the research, development, and quality control of this important bronchodilator. Adherence to these established analytical procedures is essential for ensuring the safety, efficacy, and quality of **Procaterol hydrochloride hemihydrate** in pharmaceutical applications.

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